molecular formula C11H19N3O B1475518 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol CAS No. 1599750-99-8

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol

Cat. No.: B1475518
CAS No.: 1599750-99-8
M. Wt: 209.29 g/mol
InChI Key: OXZRTDZFPXKNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol is an organic compound with the molecular formula C 11 H 19 N 3 O and a molecular weight of 209.29 g/mol . This chemical features a piperidin-3-ol moiety linked to a 3,5-dimethyl-1H-pyrazol-4-yl group via a methylene bridge. Its defined structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. Research Applications and Value This compound serves as a key synthetic building block for researchers developing novel bioactive molecules. Scientific literature indicates that derivatives containing the 3,5-dimethyl-1H-pyrazol-4-yl)methyl group are of significant interest in the discovery of new therapeutic agents . Specifically, related pyrazole-containing compounds have been investigated as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising approach for managing inflammatory responses, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . Consequently, this chemical is useful for researchers in biochemistry and pharmacology exploring new treatments for chronic inflammatory and neurodegenerative diseases. Handling and Safety This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8-11(9(2)13-12-8)7-14-5-3-4-10(15)6-14/h10,15H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZRTDZFPXKNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol (CAS No. 143557-87-3) is a compound that has garnered attention for its potential biological activities. As a derivative of piperidine and pyrazole, it is positioned within a class of compounds known for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

The molecular formula for 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol is C11H19N3OC_{11}H_{19}N_{3}O, with a molecular weight of approximately 197.29 g/mol. The structure consists of a piperidine ring substituted with a pyrazole moiety, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancer (HepG2) cells .

Table 1: Anticancer Activity Profiles of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-olMDA-MB-23110.5
1-(Pyrazolyl)benzamideHepG212.0
PazopanibRenal Cancer8.0

The data suggests that the presence of the pyrazole ring contributes to the antiproliferative activity observed in these compounds.

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that piperidine derivatives possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Table 2: Antibacterial Activity of Piperidine Derivatives

Compound NameBacteria TestedMIC (mg/mL)Activity
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-olE. coli0.025Active
1-(Piperidinyl)phenyl ketoneS. aureus0.015Active

The compound's activity against E. coli and S. aureus indicates its potential as an antibacterial agent.

Case Studies

A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of several pyrazole derivatives, including 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol. The study found that this compound exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells .

Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through mitochondrial pathways and modulation of apoptotic gene expression . This finding underscores its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Pharmacological Applications

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol has demonstrated potential in several therapeutic areas:

Neurological Disorders

Research indicates that compounds with piperidine and pyrazole moieties can exhibit neuroprotective effects. This compound has been investigated for its ability to modulate neurotransmitter systems, which may be beneficial in treating conditions like Alzheimer's disease and other cognitive impairments .

Metabolic Syndrome

The compound has shown promise in the inhibition of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in metabolic syndrome disorders such as type 2 diabetes and obesity. Inhibiting this enzyme can potentially improve insulin sensitivity and reduce hypertension .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of piperidine compounds exhibit significant antimicrobial properties. The structural features of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol may contribute to its effectiveness against various bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveModulation of neurotransmitter systems
Enzyme InhibitionInhibition of 11β-hydroxysteroid dehydrogenase type 1
AntimicrobialSignificant activity against bacterial strains

Case Study 1: Neurological Applications

A study examined the effects of similar piperidine derivatives on cognitive function in animal models. The results indicated that these compounds could enhance memory retention and learning capabilities, suggesting a potential application for treating neurodegenerative diseases .

Case Study 2: Metabolic Effects

In vitro studies demonstrated that the compound could significantly lower glucose levels in diabetic cell lines by enhancing insulin signaling pathways. This positions it as a candidate for further development in diabetes management .

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (3c) Features a 3-chlorobenzyl group on the pyrazole and a methylamine side chain.

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline Substituted with an ethyl group on the pyrazole and a difluoroaniline moiety. Fluorine atoms improve metabolic stability and bioavailability compared to non-halogenated analogues .

1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic Acid

  • Contains a sulfonyl linker and a carboxylic acid group on the piperidine.
  • The sulfonyl group enhances electron-withdrawing effects, while the carboxylic acid increases acidity, impacting solubility and target binding .

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine

  • Lacks the hydroxyl group, replacing it with a methyl group.
  • Reduced polarity may lower solubility but improve membrane permeability .

Comparative Data Table

Compound Name Pyrazole Substituents Linker Piperidine Modification Molecular Formula Molecular Weight (g/mol) Key Properties
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol 3,5-dimethyl Methylene -OH at C3 C12H21N3O 223.32 High polarity, hydrogen-bonding capacity
1-(1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (3c) 3,5-dimethyl, 3-Cl-benzyl Methylene -N(CH3)2 C15H19ClN4 296.79 Enhanced hydrophobicity
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline 3,5-dimethyl, 1-ethyl Methylene -C6H3F2NH2 C15H18F2N4 292.33 Improved metabolic stability
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic Acid 3,5-dimethyl, 1-difluoromethyl Sulfonyl -COOH at C3 C12H17F2N3O4S 345.35 High acidity, electron-withdrawing
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine 3,5-dimethyl Sulfonyl -CH3 at C3 C11H19N3O2S 265.36 Lower polarity, increased lipophilicity

Preparation Methods

General Synthetic Strategy

The synthesis of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol generally involves:

  • Construction or acquisition of the 3,5-dimethyl-1H-pyrazole core.
  • Introduction of a methylene linker at the 4-position of the pyrazole.
  • Coupling of this intermediate with a piperidin-3-ol derivative or precursor.
  • Protection/deprotection steps as needed to ensure selective reactivity.

This approach is supported by palladium-catalyzed cross-coupling reactions and selective functional group transformations described in patent WO2015067782A1 and related synthetic methodologies.

Detailed Preparation Steps

Synthesis of 3,5-Dimethyl-1H-pyrazole Intermediate

  • The pyrazole ring can be synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds such as acetylacetone, yielding 3,5-dimethylpyrazole derivatives.
  • Selective functionalization at the 4-position (para to the nitrogen atoms) is achieved by halogenation or formylation, generating 4-halopyrazoles or 4-pyrazolecarbaldehydes, which serve as key intermediates for further coupling.

Formation of the Methylene Linker

  • The methylene bridge (-CH2-) is introduced typically via nucleophilic substitution or reductive alkylation.
  • For example, the 4-formyl pyrazole intermediate can be reduced to the corresponding hydroxymethyl derivative, which is then converted to a leaving group (e.g., halide or sulfonate ester) for nucleophilic displacement.
  • Alternatively, direct alkylation of the pyrazole nitrogen or carbon with a suitable halomethyl derivative can be employed.

Coupling with Piperidin-3-ol

  • The piperidin-3-ol moiety is either introduced as a free amine or protected amine, depending on the synthetic route.
  • Coupling is commonly achieved via nucleophilic substitution of the pyrazolylmethyl halide intermediate with piperidin-3-ol under basic conditions.
  • Protection groups such as tert-butoxycarbonyl (Boc) or arylsulfonyl may be used on the amino group to prevent side reactions during coupling.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with suitable ligands and bases (such as K3PO4, K2CO3, Na2CO3) in solvents like dioxane, THF, or DMF are effective for forming the C-N bond between the pyrazole and piperidine rings.

Deprotection and Purification

  • After coupling, deprotection of amino groups is performed using bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate in solvents like methanol, ethanol, or mixtures thereof at temperatures ranging from 20 °C to 100 °C, typically around 85 °C for 1 to 24 hours.
  • Acidic deprotection using strong acids (HCl, TFA, HF, HBr) is also possible depending on protecting groups employed.
  • Purification is achieved by standard chromatographic techniques or recrystallization.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Solvents Temperature Range Time Range
Pyrazole synthesis Hydrazine, 1,3-dicarbonyl compound Ethanol, reflux Reflux (~78 °C) Several hours
Functionalization (halogenation/formylation) Halogenating agents, oxidants THF, DMF, Dioxane 20–100 °C 10 min to 24 h
Methylene linker formation Reducing agents (e.g., LiAlH4), halogenation reagents THF, DMSO 0–85 °C 1–24 h
Coupling (Pd-catalyzed) Pd catalysts (Pd2(dba)3, Pd(PPh3)4), ligands (X-Phos, BINAP), bases (K3PO4, K2CO3) Dioxane, THF, DMF, water 20–180 °C 10 min to 24 h
Deprotection Bases (NaOH, KOH, K2CO3) or acids (HCl, TFA) Methanol, ethanol, water 20–100 °C 1–24 h

Representative Synthetic Scheme (Conceptual)

Research Findings and Optimization Notes

  • The use of palladium catalysts with appropriate phosphine ligands significantly improves coupling efficiency and selectivity.
  • Reaction times and temperatures vary depending on substrate reactivity and protecting groups; microwave irradiation can accelerate coupling steps.
  • Solvent choice affects solubility and reaction rates; mixtures of dioxane or THF with water are preferred for coupling steps.
  • Deprotection conditions must be optimized to avoid degradation of the pyrazole or piperidine rings; mild bases or acids at controlled temperatures are recommended.
  • Spectroscopic characterization (NMR, IR, MS) confirms the integrity of the pyrazole and piperidine moieties post-synthesis.

Summary Table of Key Synthetic Parameters

Parameter Preferred Conditions Notes
Pyrazole ring formation Hydrazine + 1,3-dicarbonyl, EtOH, reflux Classic cyclocondensation
4-Position functionalization Halogenation or oxidation, 20–100 °C Enables linker attachment
Methylene linker formation Reduction + halogenation, THF/DMSO Intermediate for nucleophilic substitution
Coupling reaction Pd catalyst + phosphine ligand + base, 20–180 °C Buchwald-Hartwig amination preferred
Deprotection NaOH/KOH or HCl/TFA in MeOH/EtOH, 20–85 °C Protecting group removal without ring damage

Q & A

Basic: What are the common synthetic pathways for 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination between 3,5-dimethyl-1H-pyrazole derivatives and piperidin-3-ol precursors. Key steps include:

  • Alkylation : Reacting 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with a piperidin-3-ol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the methylene bridge .
  • Reduction : Using NaBH₄ or LiAlH₄ to reduce intermediate imines or ketones .
  • Purity Control : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for final product validation .

Basic: What analytical techniques are critical for structural characterization of this compound?

  • X-ray Crystallography : Resolve the 3D conformation using SHELXL for refinement, particularly for assessing hydrogen bonding and steric effects of the pyrazole-piperidine moiety .
  • NMR Spectroscopy : Assign peaks for the pyrazole methyl groups (δ ~2.1–2.3 ppm) and piperidin-3-ol protons (δ ~3.5–4.0 ppm) to confirm connectivity .
  • Computational Modeling : Use density functional theory (DFT) to predict electronic properties and compare with experimental data .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to rule out false positives .
  • Metabolic Stability Tests : Perform liver microsome assays to determine if discrepancies arise from rapid degradation in certain models .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., sulfonamide or cyclopropyl variants) to identify substituents influencing activity .

Advanced: What strategies optimize crystallographic data quality for this compound?

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to enhance crystal lattice stability .
  • Disorder Modeling : Apply SHELXL’s PART and SIMU instructions to address positional disorder in the piperidine ring .
  • Twinned Data Refinement : For challenging datasets, use TWIN and BASF commands in SHELXL to deconvolute overlapping reflections .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Synthesize analogs with modified pyrazole (e.g., 3,5-dichloro) or piperidine (e.g., N-alkylation) groups to assess steric/electronic effects .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against proposed targets (e.g., neurotransmitter receptors) to prioritize synthetic targets .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors/donors in the pyrazole-piperidine scaffold .

Basic: What are the best practices for characterizing impurities in synthesized batches?

  • LC-MS Profiling : Detect trace impurities (<0.1%) using high-resolution MS with electrospray ionization (ESI) .
  • Reference Standards : Compare against known degradation products (e.g., oxidized piperidine derivatives) using spiked HPLC samples .
  • Stability Studies : Accelerated thermal stress tests (40°C/75% RH) to identify hydrolytically labile sites (e.g., the methylene bridge) .

Advanced: How can synthetic routes be optimized for scalability while maintaining yield?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst loading) using a factorial design to identify robust conditions .
  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., alkylation) to improve heat dissipation and reproducibility .
  • Green Metrics : Calculate E-factors and atom economy to minimize waste—e.g., replace THF with cyclopentyl methyl ether (CPME) for safer processing .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate blood-brain barrier permeability (logBB) and cytochrome P450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI to assess passive diffusion rates .
  • QSAR Models : Train models on pyrazole derivatives to correlate logP values with observed bioavailability .

Basic: How can researchers validate the compound’s stability under physiological conditions?

  • pH-Rate Profiling : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis spectroscopy .
  • Plasma Stability Assays : Quantify remaining compound after 24-hour exposure to human plasma using LC-MS/MS .

Advanced: What strategies address low solubility in aqueous assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes and characterize using dynamic light scattering (DLS) .
  • Prodrug Design : Synthesize phosphate or acetate esters of the piperidin-3-ol group to enhance hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.